REACTION_CXSMILES
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C([O:4][C:5]1[C:14]([CH3:15])=[CH:13][C:8]([C:9]([O:11][CH3:12])=[O:10])=[CH:7][C:6]=1[CH2:16]Br)(=O)C.[C:18](=O)(O)[O-:19].[Na+]>CO>[CH3:18][O:19][CH2:16][C:6]1[CH:7]=[C:8]([CH:13]=[C:14]([CH3:15])[C:5]=1[OH:4])[C:9]([O:11][CH3:12])=[O:10] |f:1.2|
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Name
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|
Quantity
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4.63 g
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Type
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reactant
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Smiles
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C(C)(=O)OC1=C(C=C(C(=O)OC)C=C1C)CBr
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Name
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|
Quantity
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100 mL
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Type
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solvent
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Smiles
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CO
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Name
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Quantity
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6.48 g
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Type
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reactant
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Smiles
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C([O-])(O)=O.[Na+]
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Control Type
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AMBIENT
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture was refluxed under a nitrogen atmosphere
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Type
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CUSTOM
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Details
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evaporated to dryness
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Type
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CUSTOM
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Details
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The residue was partitioned between ethyl acetate (100 mL) and water (100 mL)
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Type
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CUSTOM
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Details
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The ethyl acetate layer was separated
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Type
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WASH
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Details
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washed with water
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Type
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DRY_WITH_MATERIAL
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Details
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It was then dried over anhydrous magnesium sulfate
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Type
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FILTRATION
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Details
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filtered
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Type
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CUSTOM
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Details
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evaporated to dryness
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Type
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CUSTOM
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Details
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The crude product (1.5 g) was purified by flash chromatography on silica using 10% ethyl acetate/hexanes as eluent
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Type
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CUSTOM
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Details
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Purified Yield=0.833 g (40%), white waxy solid
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Reaction Time |
1.5 h |
Name
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|
Type
|
|
Smiles
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COCC=1C=C(C(=O)OC)C=C(C1O)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |